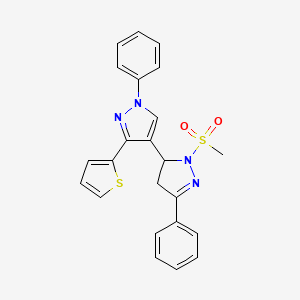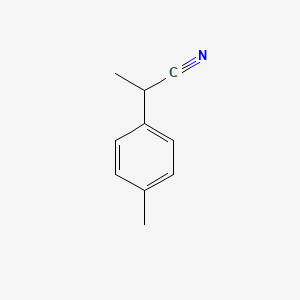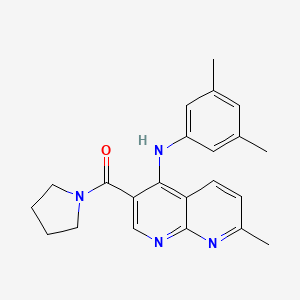
2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a tetrahydroquinoline structure, which is a type of cyclic amine that is often found in bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzamide group, a chloro group, and a tetrahydroquinoline group. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group could contribute to its solubility in polar solvents, while the tetrahydroquinoline group could influence its basicity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties Research has demonstrated the utility of compounds related to 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in synthetic chemistry. For instance, the synthesis of quinazolinone analogs has been explored, highlighting their potential in creating biologically active compounds through various synthetic methodologies, including oxidative coupling reactions and catalyzed C–H bond activations. These studies underline the significance of such compounds in developing new chemical entities with potential pharmacological applications (Aihara, Tobisu, Fukumoto, & Chatani, 2014); (Miao, Shi, He, Tong, Jiang, & Han, 2015).
Biological Activities and Potential Therapeutic Applications The compound's structural analogs have shown a range of biological activities, offering insights into potential therapeutic applications. Studies have evaluated these compounds for their antitumor, antibacterial, and antipsychotic properties, thereby opening avenues for the development of new treatments for various conditions. This research demonstrates the compound's relevance in medicinal chemistry, suggesting its potential in drug discovery and development processes (Norman, Navas, Thompson, & Rigdon, 1996); (Saad, Osman, & Moustafa, 2011).
Chemical Interaction and Mechanistic Studies Further, the compound and its analogs have been the subject of mechanistic studies, investigating their interactions and reactions at the molecular level. These studies provide valuable insights into the compound's chemical behavior and its interaction with biological targets, which is crucial for the rational design of new molecules with enhanced activity and selectivity (Grigorjeva & Daugulis, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMCVLDHVDLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)



![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)
![3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862373.png)


![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid](/img/structure/B2862377.png)



